N-(5-cyano-2-hydroxy-3-methoxyphenyl)acetamide
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Overview
Description
N-(5-cyano-2-hydroxy-3-methoxyphenyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and acetamide functional groups in the molecule makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyano-2-hydroxy-3-methoxyphenyl)acetamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of substituted aryl amines with methyl cyanoacetate without solvent at room temperature. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the synthesis of cyanoacetamides can be scaled up using solvent-free reactions. The fusion of aryl amines with ethyl cyanoacetate is one of the most widely used methods due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(5-cyano-2-hydroxy-3-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano and acetamide groups.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can be oxidized to a quinone, and the cyano group can be reduced to an amine.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones in the presence of a base such as sodium ethoxide.
Substitution Reactions: Often carried out using nucleophiles like amines or thiols under basic conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyridines, pyrazoles, and oxazoles, which are of significant interest in medicinal chemistry .
Scientific Research Applications
N-(5-cyano-2-hydroxy-3-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-(5-cyano-2-hydroxy-3-methoxyphenyl)acetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)acetamide
- N-(2,4-dichloro-5-methoxyphenyl)acetamide
- N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Uniqueness
N-(5-cyano-2-hydroxy-3-methoxyphenyl)acetamide is unique due to the presence of both cyano and acetamide groups, which provide a versatile platform for further chemical modifications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H10N2O3 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-(5-cyano-2-hydroxy-3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C10H10N2O3/c1-6(13)12-8-3-7(5-11)4-9(15-2)10(8)14/h3-4,14H,1-2H3,(H,12,13) |
InChI Key |
WBXCOTRWZLYLLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)C#N)OC)O |
Origin of Product |
United States |
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